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Compound of Interest

Compound Name: N-(4-methoxyphenyl)Glycine

Cat. No.: B182500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the

crystal structure analysis of N-(4-methoxyphenyl)glycine. While a definitive, publicly available

crystal structure for N-(4-methoxyphenyl)glycine could not be located in the course of this

review, this document outlines the synthesis and the detailed experimental protocols that would

be employed for its crystallographic analysis. The information presented is based on

established techniques for similar small organic molecules and is intended to serve as a

foundational resource for researchers undertaking such studies.

Introduction
N-(4-methoxyphenyl)glycine is a derivative of the simplest amino acid, glycine, and belongs

to the broader class of N-aryl amino acids. These compounds are of significant interest in

medicinal chemistry and drug development due to their presence in various bioactive

molecules and their potential as building blocks in peptide synthesis.[1] The precise three-

dimensional arrangement of atoms within a crystal of N-(4-methoxyphenyl)glycine is crucial

for understanding its physicochemical properties, predicting its behavior in biological systems,

and for rational drug design. X-ray crystallography remains the gold standard for determining

the atomic and molecular structure of crystalline solids.[2][3]
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The synthesis of N-(4-methoxyphenyl)glycine can be achieved through several established

synthetic routes. A common and effective method is the nucleophilic substitution reaction

between p-anisidine and a glycine equivalent, such as chloroacetic acid or ethyl bromoacetate.

Example Synthetic Protocol
A typical synthesis involves the reaction of p-anisidine with chloroacetic acid in an aqueous

alkaline solution.

Materials:

p-Anisidine

Chloroacetic acid

Sodium carbonate

Hydrochloric acid

Ethanol

Water

Procedure:

Dissolve sodium carbonate in water in a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer.

Add p-anisidine to the solution and heat the mixture to reflux until the p-anisidine has

dissolved.

In a separate beaker, dissolve chloroacetic acid in water.

Slowly add the chloroacetic acid solution to the refluxing p-anisidine solution over a period of

30 minutes.

Continue to reflux the reaction mixture for 4-6 hours.
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After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to

a pH of approximately 3-4.

The crude N-(4-methoxyphenyl)glycine will precipitate out of the solution.

Collect the solid by vacuum filtration and wash with cold water.

Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-
methoxyphenyl)glycine crystals.

Experimental Protocol for Crystal Structure Analysis
The determination of the crystal structure of N-(4-methoxyphenyl)glycine would follow a

standardized workflow involving crystal growth, X-ray diffraction data collection, and structure

solution and refinement.

Crystallization
Obtaining a single crystal of sufficient size and quality is the most critical and often the most

challenging step in X-ray crystallography.[2] For N-(4-methoxyphenyl)glycine, a common

technique would be slow evaporation from a suitable solvent or solvent mixture.

Protocol for Slow Evaporation:

Prepare a saturated solution of purified N-(4-methoxyphenyl)glycine in a solvent in which it

has moderate solubility (e.g., ethanol, methanol, or an ethanol/water mixture).

Gently warm the solution to ensure all the solid is dissolved.

Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or a

small beaker.

Cover the container with a perforated lid or parafilm with a few pinholes to allow for slow

evaporation of the solvent.

Place the container in a vibration-free environment at a constant, cool temperature.

Monitor the container over several days to weeks for the formation of single crystals.
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X-ray Diffraction Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a

goniometer head and placed in an intense beam of X-rays.[2][4]

Data Collection Parameters:

Parameter Typical Value/Setting

Instrument
Single-crystal X-ray diffractometer (e.g., Bruker,

Rigaku)

X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)

Temperature
100 K or 293 K (cryo-cooling is common to

reduce thermal motion)

Detector CCD or CMOS area detector

Data Collection Strategy ω and φ scans

Exposure Time per Frame 10 - 60 seconds

Total Data Collection Time 2 - 8 hours

Structure Solution and Refinement
The collected diffraction data, which consists of a series of images of diffraction spots, is

processed to determine the unit cell dimensions and the intensities of the reflections.

Software:

Data Integration and Scaling: Software provided by the diffractometer manufacturer (e.g.,

APEX, CrysAlisPro).

Structure Solution: Direct methods (e.g., SHELXT) or Patterson methods.

Structure Refinement: Full-matrix least-squares on F² (e.g., SHELXL).

The initial model of the structure is refined by adjusting atomic positions, and thermal

parameters until the calculated diffraction pattern matches the observed pattern.
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Data Presentation (Illustrative)
As the specific crystal structure of N-(4-methoxyphenyl)glycine is not publicly available, the

following tables provide an illustrative example of the kind of quantitative data that would be

obtained from a successful crystal structure determination, based on typical values for similar

N-aryl glycine derivatives.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters.
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Parameter Illustrative Value

Empirical formula C₉H₁₁NO₃

Formula weight 181.19

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 5.0 - 6.0 Å, b = 10.0 - 12.0 Å, c = 8.0 - 9.0 Å

α = 90°, β = 95 - 105°, γ = 90°

Volume 400 - 550 Å³

Z 4

Density (calculated) 1.3 - 1.5 g/cm³

Absorption coefficient 0.10 - 0.12 mm⁻¹

F(000) 384

Crystal size 0.20 x 0.15 x 0.10 mm³

Theta range for data collection 2.0 to 28.0°

Index ranges -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l

Reflections collected > 5000

Independent reflections > 1000 [R(int) = 0.03 - 0.05]

Completeness to theta = 25.242° > 99.0 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters > 1000 / 0 / > 120

Goodness-of-fit on F² 1.0 - 1.1

Final R indices [I>2sigma(I)] R1 = 0.03 - 0.05, wR2 = 0.08 - 0.12
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R indices (all data) R1 = 0.04 - 0.07, wR2 = 0.09 - 0.15

Largest diff. peak and hole 0.2 to -0.2 e.Å⁻³

Table 2: Illustrative Selected Bond Lengths (Å) and Angles (°).

Bond Length (Å) Angle Angle (°)

C(methoxy)-O 1.35 - 1.37 C(aryl)-O-C(methyl) 117 - 119

C(aryl)-N 1.40 - 1.43 C(aryl)-N-C(glycine) 120 - 125

N-C(glycine) 1.45 - 1.48 N-C(glycine)-C(O) 110 - 114

C(glycine)-C(O) 1.50 - 1.53 C(glycine)-C(O)-O(H) 115 - 118

C=O 1.20 - 1.22 C(glycine)-C(O)=O 122 - 125

C-O(H) 1.30 - 1.33 O=C-O(H) 120 - 123

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure

analysis of N-(4-methoxyphenyl)glycine.
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Fig. 1: Experimental workflow for synthesis and crystal structure analysis.
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Conclusion
This technical guide has detailed the necessary steps for the synthesis and comprehensive

crystal structure analysis of N-(4-methoxyphenyl)glycine. While the specific crystallographic

data for this compound is not currently available in public databases, the outlined protocols

provide a robust framework for researchers to pursue this investigation. A successful crystal

structure determination would provide invaluable insights into the molecular conformation,

intermolecular interactions, and solid-state packing of N-(4-methoxyphenyl)glycine, which are

critical for its application in pharmaceutical and materials science research. The illustrative data

presented herein serves as a guide for the expected outcomes of such an analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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